(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzoic acid, specifically 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid . This compound has a molecular formula of C16H15NO5 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, 3,4-Dimethoxybenzoylacetonitrile, used in the synthesis of some isoxazole derivatives, was obtained from α-bromoacetoveratrone and potassium cyanide .Molecular Structure Analysis
The molecular structure of the related compound, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid, consists of a benzoic acid core with a 3,4-dimethoxybenzoyl group attached to the 2-position .Chemical Reactions Analysis
A related compound, 3,4-Dimethoxybenzoylacetonitrile, was used in the synthesis of some isoxazole derivatives . The reaction involved α-bromoacetoveratrone and potassium cyanide .Physical and Chemical Properties Analysis
The related compound, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid, has a molecular formula of C16H15NO5 and an average mass of 301.294 Da .Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors for Diabetic Complications
A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. Among these, certain derivatives demonstrated high ALR2 inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications. The study highlights the structure–selectivity relationships and binding modes of these inhibitors, providing a foundation for the development of therapeutic agents against diabetic complications (Sher Ali et al., 2012).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against human epidemic causing bacterial strains. This research underscores the potential of benzothiazole derivatives in developing new antimicrobial agents, which could address the rising challenge of antibiotic resistance (N. Mishra et al., 2019).
Catalytic Applications in Organic Synthesis
N-Heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification and acylation reactions. These findings are crucial for the field of organic synthesis, as they offer versatile methods for modifying alcohols and esters, key steps in the preparation of various pharmaceuticals and fine chemicals (G. Grasa et al., 2002).
Schiff Base Ligands and Metal Complexes
A novel Schiff base ligand derived from Mebendazol and 2-Aminobenzothiazol and its metal complexes were prepared and characterized. These complexes exhibited significant biological activity, hinting at their potential in medical and pharmaceutical applications. Such studies are crucial for discovering new biologically active compounds that could lead to the development of novel therapeutic agents (Shaimaa A. Hassan, 2018).
Eigenschaften
IUPAC Name |
methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-12-5-7-14-17(9-12)28-20(22(14)11-18(23)27-4)21-19(24)13-6-8-15(25-2)16(10-13)26-3/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFVKSHAVATHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.